4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted with a phenyl group at position 4, a 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole moiety at position 3, and a propylsulfanyl group at position 3. The structural complexity of this molecule confers unique physicochemical and biological properties.
Properties
IUPAC Name |
4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-propylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6S/c1-2-17-31-24-27-26-22(29(24)19-11-5-3-6-12-19)21-18-25-30(20-13-7-4-8-14-20)23(21)28-15-9-10-16-28/h3-16,18H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROUMKFGNRKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 372.47 g/mol. The structural components include:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyrazole moiety : Contributes to the compound's pharmacological properties.
- Pyrrole ring : Enhances the compound's interaction with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 210–215 °C |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and triazole rings have been shown to inhibit various cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole derivatives can effectively inhibit the growth of several bacterial and fungal strains. For example, compounds with similar structures have shown promising results against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Potential
The anti-inflammatory activity of triazoles is well-documented. The compound may exert its effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This property could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The proposed mechanism of action for this compound involves:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression.
- Modulation of signaling pathways : The interaction with cellular pathways that regulate apoptosis and cell proliferation is critical for its anticancer effects.
Case Studies
A notable study explored the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The results indicated a significant correlation between structural features and biological activity, particularly in terms of cytotoxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Sulfanyl Substituents
The propylsulfanyl group distinguishes the target compound from analogs with alternative sulfanyl substitutions. Key structural analogs include:
Key Observations :
- Propylsulfanyl vs. Benzylsulfanyl : The propyl chain (target) offers greater flexibility and lipophilicity compared to rigid benzyl groups (e.g., nitro/fluorobenzyl in ), which may enhance bioavailability in hydrophobic environments.
- Electron-Donating vs. In contrast, the target’s alkyl chain has minimal electronic effects.
Core Heterocyclic Modifications
- Triazole vs. Oxadiazole : The oxadiazole analog lacks the triazole’s nitrogen-rich environment, which is critical for hydrogen bonding in biological targets.
- Pyrazole-Pyrrole Substitution : All analogs retain the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole moiety, suggesting its importance in π-π interactions or binding to aromatic residues in enzymes .
Physicochemical Comparisons
- Lipophilicity : The target’s propylsulfanyl group likely confers higher logP values compared to methylsulfanyl () but lower than nitrobenzylsulfanyl (), balancing solubility and membrane penetration.
- Thermal Stability : Sulfanyl alkyl chains (e.g., propyl) generally improve thermal stability over aryl thioethers due to reduced resonance effects .
Q & A
Q. What synthetic strategies are commonly employed to construct the triazole-pyrazole-pyrrole hybrid core of this compound?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters. For example, 1-phenylpyrazole derivatives are synthesized using substituted phenylhydrazines and β-keto esters under reflux conditions .
- Step 2: Introduction of the pyrrole moiety via Suzuki-Miyaura coupling or nucleophilic substitution. highlights the use of copper-catalyzed click chemistry (e.g., copper sulfate/sodium ascorbate) to link triazole and pyrazole units in THF/water at 50°C, yielding 61% product .
- Step 3: Sulfur incorporation via alkylation of the triazole-thiol intermediate with propylsulfanyl groups, as seen in analogous S-alkyl triazole derivatives .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Key methods include:
- ¹H/¹³C NMR: To resolve substituent positions (e.g., phenyl, pyrrole) and confirm regioselectivity. Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (HSQC, HMBC) .
- IR Spectroscopy: Identification of functional groups like C=N (triazole, ~1600 cm⁻¹) and C-S (propylsulfanyl, ~650 cm⁻¹) .
- LC-MS: Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Advanced Research Questions
Q. How can steric hindrance from bulky substituents (phenyl, pyrrole) be mitigated during synthesis?
Strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. achieved 60% yield using THF/water (1:1) for triazole-pyrazole coupling .
- Catalyst Screening: Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) improve regioselectivity in click reactions, reducing byproducts .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for sterically hindered systems, as demonstrated in pyrazolone derivatives .
Q. What computational methods are used to predict the biological activity of this compound?
- Molecular Docking: Evaluates binding affinity to target proteins (e.g., carbonic anhydrase isoforms). used AutoDock Vina to simulate interactions, identifying hydrophobic pockets accommodating phenyl and propylsulfanyl groups .
- ADME Analysis: Predicts pharmacokinetic properties (e.g., logP = 3.2 for lipophilicity) using SwissADME. Substituents like pyrrole may enhance blood-brain barrier permeability .
Q. How can contradictory spectral data (e.g., NMR signal overlap) be resolved?
- 2D NMR Techniques: HSQC and HMBC correlations differentiate between triazole C-H and pyrrole N-H environments .
- Isotopic Labeling: ¹⁵N-labeled analogs (for NMR) or deuterated solvents (e.g., DMSO-d6) clarify ambiguous signals .
- Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., 4-phenyl-5-(1H-pyrrol-2-yl)triazoles) aids interpretation .
Q. What role does the propylsulfanyl group play in modulating reactivity or bioactivity?
- Electron-Withdrawing Effect: The -S- group stabilizes the triazole ring via resonance, altering electrophilic substitution patterns .
- Hydrophobic Interactions: In molecular docking, the propyl chain enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- Oxidative Stability: Thioether linkages are less prone to oxidation than thiols, improving compound shelf-life .
Data Contradiction and Optimization
Q. How can conflicting reports on regioselectivity in triazole-pyrazole coupling be addressed?
- Mechanistic Studies: DFT calculations (e.g., Gaussian 09) model transition states to predict favored pathways (1,3-dipolar vs. 1,5-regiochemistry) .
- Experimental Validation: Varying substituent electronic profiles (e.g., electron-deficient pyrazoles) to test reaction consistency .
Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) effectively separates triazole derivatives (Rf = 0.4–0.6) .
- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (>95%), as reported for S-alkyl triazoles .
Biological and Pharmacological Applications
Q. How does the compound’s structure influence its potential as a kinase inhibitor?
- Triazole Core: Mimics ATP’s adenine binding, competing for kinase active sites. notes structural similarity to prostaglandin synthase inhibitors .
- Pyrrole-Pyrazole Moiety: Enhances π-π stacking with aromatic residues (e.g., Phe506 in PGH2 synthase) .
Q. What in vitro assays are recommended to evaluate its cytotoxicity?
- MTT Assay: IC50 values against cancer cell lines (e.g., HeLa, MCF-7) .
- ROS Detection: Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
